molecular formula C15H11FN2O3 B11606862 (4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B11606862
M. Wt: 286.26 g/mol
InChI Key: UOFRADYPBPSJLJ-JYRVWZFOSA-N
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Description

(4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a methylfuran group attached to a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 4-fluorobenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a pyrazolidine-3,5-dione derivative. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a treatment for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(4-chlorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione
  • (4Z)-1-(4-bromophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione
  • (4Z)-1-(4-methylphenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione lies in its fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and developing novel bioactive molecules.

Properties

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

(4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C15H11FN2O3/c1-9-2-7-12(21-9)8-13-14(19)17-18(15(13)20)11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,19)/b13-8-

InChI Key

UOFRADYPBPSJLJ-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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